N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-pyran-4-ol structure This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(p-tolyl)oxalamide
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide
Uniqueness: N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its specific structural features, such as the presence of the methylthio group, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22-12-5-3-2-4-11(12)17-14(19)13(18)16-10-15(20)6-8-21-9-7-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOAUGHCLYEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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